molecular formula C8H7NO4 B15387134 o-Carboxybenzhydroxamic acid CAS No. 17698-09-8

o-Carboxybenzhydroxamic acid

Cat. No.: B15387134
CAS No.: 17698-09-8
M. Wt: 181.15 g/mol
InChI Key: KHLCHQITTKZTBX-UHFFFAOYSA-N
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Description

o-Carboxybenzhydroxamic acid is an ortho-substituted benzoic acid derivative featuring a hydroxamic acid (-CONHOH) functional group. This structural motif confers unique chemical properties, including strong metal-chelating capabilities and enzyme-inhibitory activity, particularly against urease and metalloenzymes .

Properties

CAS No.

17698-09-8

Molecular Formula

C8H7NO4

Molecular Weight

181.15 g/mol

IUPAC Name

2-(hydroxycarbamoyl)benzoic acid

InChI

InChI=1S/C8H7NO4/c10-7(9-13)5-3-1-2-4-6(5)8(11)12/h1-4,13H,(H,9,10)(H,11,12)

InChI Key

KHLCHQITTKZTBX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NO)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Aminobenzamides

  • Functional Groups: 2-Aminobenzamides contain an amide (-CONH₂) group instead of hydroxamic acid (-CONHOH).
  • Applications : Used in glycosylation analysis (e.g., glycan profiling via HPLC) due to their derivatization efficiency .
  • Key Differences: The hydroxamic acid group in o-carboxybenzhydroxamic acid enhances metal-binding capacity, making it more suitable for enzyme inhibition compared to 2-aminobenzamides’ analytical roles .

Hydroxyl Dicarboxylic Acids (OHDCA)

  • Functional Groups : Contain two carboxylic acid (-COOH) groups and hydroxyl (-OH) substituents.
  • Reactivity : OHDCA formation is influenced by atmospheric conditions and precursor availability, with complex kinetics requiring further study .
  • Key Differences : Unlike OHDCA, this compound’s hydroxamic acid group enables selective interactions with transition metals (e.g., Ni²⁺ in urease), enhancing its bioactivity .

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

  • Functional Groups: Features a propenoic acid chain with two phenolic -OH groups.
  • Applications : Widely used in antioxidant research, food additives, and cosmetics .

4-Hydroxybenzoic Acid (4-HB)

  • Functional Groups : A para-hydroxy-substituted benzoic acid.
  • Applications : Precursor for parabens (preservatives) and a biomarker in metabolic studies .
  • Key Differences : The ortho-substitution in this compound may reduce steric hindrance for enzyme binding compared to 4-HB’s para configuration, enhancing inhibitory effects .

O-Benzoyl Benzoic Acid

  • Functional Groups : Benzoyl and carboxylic acid groups.
  • Applications: Pharmaceutical intermediate with notable skin/eye irritation risks .

Data Table: Comparative Analysis of Key Compounds

Compound Functional Groups Key Applications Notable Properties
This compound -COOH, -CONHOH (ortho) Enzyme inhibition, metal chelation High metal affinity, potential urease inhibitor
2-Aminobenzamide -COOH, -CONH₂ Glycan analysis, HPLC derivatization Efficient derivatization, limited metal binding
OHDCA -COOH, -OH Atmospheric chemistry studies Kinetics dependent on precursors/conditions
Caffeic Acid -COOH, -OH (3,4-diOH) Antioxidants, cosmetics Radical scavenging, low metal chelation
4-Hydroxybenzoic Acid -COOH, -OH (para) Preservative precursor High solubility, metabolic biomarker
O-Benzoyl Benzoic Acid -COOH, benzoyl ester Pharmaceutical intermediate Skin/eye irritant, ester stability

Research Findings and Implications

  • Enzyme Inhibition: Hydroxamic acids like this compound are superior to amides (e.g., 2-aminobenzamides) in blocking metalloenzymes due to their -NHOH group’s affinity for metal ions .
  • Stability : Hydroxamic acids are prone to hydrolysis under acidic conditions, unlike stable dicarboxylic acids (e.g., OHDCA), necessitating formulation adjustments for pharmaceutical use .
  • Toxicity : Ortho-substituted benzoic acids (e.g., O-benzoyl benzoic acid) exhibit higher irritation risks compared to para-substituted analogs (e.g., 4-HB), suggesting similar safety precautions for this compound .

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